1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride
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Overview
Description
1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with a molecular weight of 168.26 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclobutanone in the presence of a reducing agent . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Scientific Research Applications
1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of various biological processes . For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride is unique due to its specific combination of the thiazole ring and cyclobutan-1-amine structure . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
2731009-99-5 |
---|---|
Molecular Formula |
C9H15ClN2S |
Molecular Weight |
218.7 |
Purity |
0 |
Origin of Product |
United States |
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